![molecular formula C28H52N2O2 B14395557 N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) CAS No. 90128-54-4](/img/structure/B14395557.png)
N,N'-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) is a complex organic compound characterized by its unique structure, which includes two cyclohexylamine groups connected by a butane-1,4-diylbis(oxy) linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) typically involves the reaction of cyclohexylamine with butane-1,4-diol in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of butane-1,4-diol are replaced by the amine groups of cyclohexylamine. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and advanced catalysts can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines .
科学的研究の応用
N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism by which N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine) exerts its effects involves the interaction of its amine groups with specific molecular targets. These interactions can lead to the disruption of cellular processes in bacteria, making it an effective antibacterial agent. The compound can also act as a ligand, forming complexes with metal ions and influencing their reactivity .
類似化合物との比較
Similar Compounds
7,7’-(Butane-1,4-diylbis(oxy))bis(quinolin-2(1H)-one): This compound shares a similar butane-1,4-diylbis(oxy) linker but differs in its functional groups.
3,3’-[Butane-1,4-diylbis(oxy)]bis(2-naphthalenecarbaldehyde): Another compound with a similar linker but different aromatic groups.
Uniqueness
This detailed article provides a comprehensive overview of N,N’-[Butane-1,4-diylbis(oxy)]bis(N-cyclohexylcyclohexanamine), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
90128-54-4 |
|---|---|
分子式 |
C28H52N2O2 |
分子量 |
448.7 g/mol |
IUPAC名 |
N-cyclohexyl-N-[4-(dicyclohexylamino)oxybutoxy]cyclohexanamine |
InChI |
InChI=1S/C28H52N2O2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)31-23-13-14-24-32-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h25-28H,1-24H2 |
InChIキー |
GBGCLONCNFDKKE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N(C2CCCCC2)OCCCCON(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


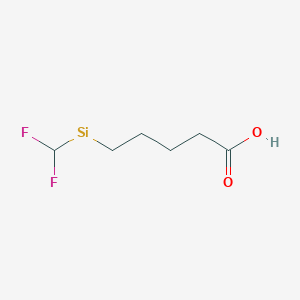
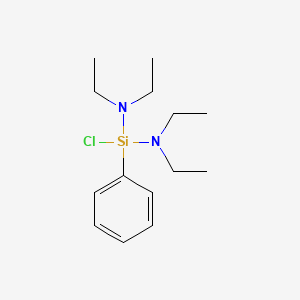
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
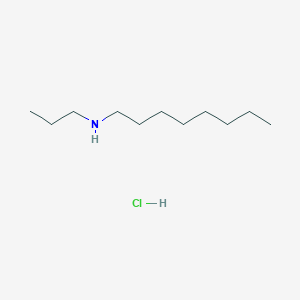
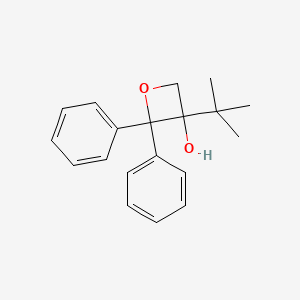

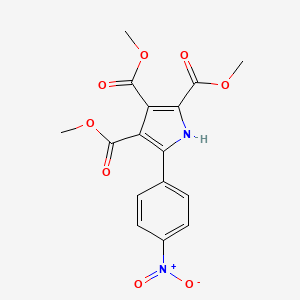
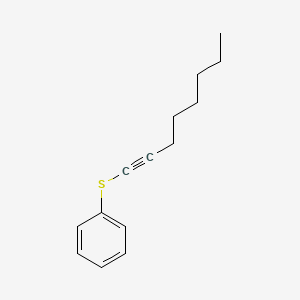
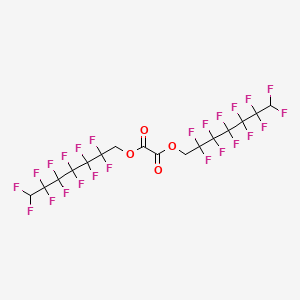
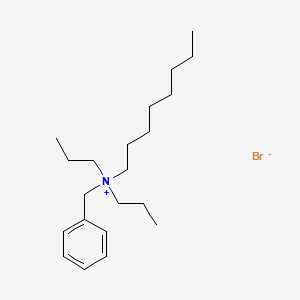
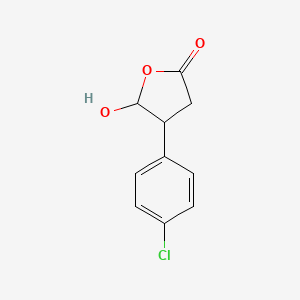
![N''-[4-(4-Chloro-3-nitrophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14395547.png)
![1-(Benzyloxy)-2-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14395556.png)
